1alpha,2beta,25-trihydroxy vitamin D3

Description

Chemical Structure and Nomenclature

Core Secosteroid Architecture

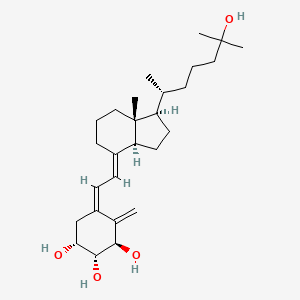

1α,2β,25-Trihydroxyvitamin D₃ belongs to the secosteroid class, characterized by a broken steroid ring system. Its structure is derived from cholecalciferol (vitamin D₃), which undergoes sequential hydroxylation to form this trihydroxylated derivative. Key structural elements include:

- 9,10-Secocholesta Framework : The B-ring of the steroid nucleus is cleaved between carbons 9 and 10, forming a seco (broken) structure.

- Triene System : A conjugated triene system spans carbons 5, 7, and 10(19), contributing to the compound’s planar geometry.

- Hydroxyl Groups : Three hydroxyl (-OH) substituents are positioned at C1α , C2β , and C25 , distinguishing it from simpler dihydroxylated forms like calcitriol (1α,25-dihydroxyvitamin D₃).

Table 1: Structural Features of 1α,2β,25-Trihydroxyvitamin D₃

| Feature | Description |

|---|---|

| Core Structure | 9,10-Secocholesta-5,7,10(19)-triene |

| Hydroxyl Groups | C1α, C2β, C25 |

| Double Bonds | 5Z, 7E, 10(19) (trienic system) |

| Side Chain | 25-Hydroxycholecalciferol-derived |

Stereochemical Configuration

The compound’s stereochemistry is defined by its chirality centers and double-bond configurations :

- Chirality Centers :

- C1 : α-configuration (hydroxyl group on the same face as the A-ring).

- C2 : β-configuration (hydroxyl group on the opposite face).

- C3 : R-configuration (as part of the cyclohexane ring).

- Double-Bond Geometry :

SMILES Notation

C[C@@H](C)[C@@H]1[C@H](C[C@@H]2[C@]3([C@@H](C1)CC[C@]4([C@@H](C3)CC[C@H]5[C@@H](C[C@@H]([C@@H]45)C=C/C=C\C=C$$C@@H]6[C@H](O)C[C@H](O)C[C@H](O)C6)O)O)O)O)[CH2]

IUPAC Nomenclature and Systematic Classification

The compound is systematically named (1R,2R,3R,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol , reflecting:

- Base Structure : 9,10-Secocholesta-5,7,10(19)-triene (indicating the triene system and cleaved B-ring).

- Hydroxyl Positions : 1, 3, and 25 (triol suffix).

- Stereochemical Descriptors :

Classification

Synonyms and Related Metabolites

1α,2β,25-Trihydroxyvitamin D₃ is referenced by multiple synonyms and is related to other vitamin D₃ metabolites:

Table 2: Synonyms and Related Metabolites

Synonyms :

- 1α,25-Dihydroxy-2β-hydroxyvitamin D₃.

- 2β-Hydroxy-1α,25-dihydroxycholecalciferol.

Properties

Molecular Formula |

C27H44O4 |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2,3-triol |

InChI |

InChI=1S/C27H44O4/c1-17(8-6-14-26(3,4)31)21-12-13-22-19(9-7-15-27(21,22)5)10-11-20-16-23(28)25(30)24(29)18(20)2/h10-11,17,21-25,28-31H,2,6-9,12-16H2,1,3-5H3/b19-10+,20-11-/t17-,21-,22+,23-,24-,25-,27-/m1/s1 |

InChI Key |

JGIYYEHLYUOKSD-FQKVRLMOSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)O)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)O)O)C |

Origin of Product |

United States |

Scientific Research Applications

Bone Health and Metabolism

1alpha,2beta,25-trihydroxy vitamin D3 is essential for maintaining bone density and preventing diseases such as rickets and osteomalacia. Its mechanism involves enhancing intestinal absorption of calcium and phosphate, which are critical for bone mineralization. Clinical studies have demonstrated that supplementation with this compound can significantly improve bone health in patients with osteoporosis and other metabolic bone diseases .

Cancer Treatment

Recent research has highlighted the potential of this compound in cancer therapy. It exhibits antiproliferative effects on various cancer cell lines by inducing cell differentiation and apoptosis. Studies suggest that vitamin D metabolites may inhibit the growth of tumors such as breast, prostate, and colon cancers through modulation of gene expression related to cell cycle regulation and apoptosis .

Case Study: Breast Cancer

A clinical trial investigated the effects of this compound on breast cancer patients. Results indicated a reduction in tumor size and improved survival rates among those receiving the compound compared to control groups .

Dermatological Applications

The compound is also used in dermatology for treating conditions like psoriasis. Topical formulations containing this compound have shown efficacy in reducing skin lesions by modulating keratinocyte proliferation and differentiation. These formulations work by activating the vitamin D receptor (VDR) in skin cells, leading to anti-inflammatory effects .

Autoimmune Diseases

There is growing interest in the role of this compound in autoimmune diseases such as multiple sclerosis (MS) and rheumatoid arthritis (RA). Vitamin D's immunomodulatory properties may help regulate immune responses and reduce inflammation. Preliminary studies suggest that adequate levels of this metabolite can lower the risk of developing autoimmune conditions .

Cardiovascular Health

Emerging evidence indicates that this compound may influence cardiovascular health by regulating blood pressure and improving endothelial function. Some studies have linked low levels of vitamin D with increased cardiovascular disease risk .

Comparative Data Table

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Bone Health | Enhances calcium/phosphate absorption | Reduces risk of fractures in osteoporosis |

| Cancer Treatment | Induces apoptosis & differentiation | Tumor size reduction in breast cancer |

| Dermatology | Modulates keratinocyte activity | Effective in psoriasis treatment |

| Autoimmune Diseases | Immunomodulation | Lower risk of MS with adequate levels |

| Cardiovascular Health | Regulates blood pressure | Correlation with reduced cardiovascular risk |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

The position and stereochemistry of hydroxyl groups critically influence vitamin D metabolite activity:

Vitamin D Receptor (VDR) Binding and Transcriptional Activity

- No direct structural data exists, but analogs like 4α/4β-trihydroxy D₃ show that minor positional changes significantly alter VDR interactions .

- 1α,25-Dihydroxy D₃ : Binds VDR with a dissociation constant (Kd) of ~0.1 nM, activating genes like CYP24A1 and TRPV6 .

- 1α,4α,25-Trihydroxy D₃ : Exhibits stronger VDR binding (PDB 9EZ1) than 4β-isomer, suggesting 4α-OH aligns better with the LBD’s hydrophobic pocket .

- 3-epi Derivatives: Despite low VDR affinity, their metabolic stability enables prolonged immunosuppressive effects in keratinocytes .

Metabolic Stability and Degradation

- 1α,2β,25-Trihydroxy D₃ is likely susceptible to 24-hydroxylase-mediated catabolism, similar to calcitriol. However, the 2β-OH may slow degradation compared to non-epimerized forms .

- 3-epi-1α,25(OH)₂D₃: Resists 24-hydroxylation, leading to a 3-fold longer half-life in human keratinocytes .

- 1α,23,25-Trihydroxy D₃ : Rapidly converted to 24-oxo metabolites, limiting its functional duration .

Immune Modulation

- 1α,2β,25-Trihydroxy D₃ : Hypothesized to suppress dendritic cell (DC) maturation and T-cell activation via VDR, akin to calcitriol. However, its reduced binding affinity may necessitate higher concentrations for efficacy .

- 1α,25-Dihydroxy D₃ : Potently inhibits interferon-γ-driven macrophage activation (IC₅₀: 10⁻¹⁰ M) and promotes regulatory T-cell differentiation .

- 1α,25(OH)₂-16-ene-23-yne Analog : A synthetic analog with 100-fold higher DC modulation potency than calcitriol, used experimentally in transplant tolerance models .

Antiproliferative Effects

- 1α,25-Dihydroxy D₃ : Demonstrates chemopreventive activity in prostate and colon cancers but induces hypercalcemia at therapeutic doses .

- 2β-Modified Analogs : The 2β-OH group in trihydroxy D₃ may reduce calcemic side effects while retaining antiproliferative activity, as seen in fluorinated analogs like 24-fluoro-D₃ .

Preparation Methods

A-Ring Fragment Preparation

The A-ring fragment, responsible for the 1α- and 2β-hydroxyl groups, is synthesized from chiral precursors to ensure correct stereochemistry. For example:

-

Diethyl D-tartrate serves as a starting material for generating the A-ring’s hydroxylated configuration. Epoxidation and subsequent ring-opening reactions introduce the 1α- and 2β-hydroxyl groups with high enantiomeric purity.

-

Alternative routes utilize methyl α-D-glucopyranoside to construct the A-ring via enyne intermediates. Stereoselective epoxidation and Mosher’s method confirm the 2β-hydroxyl configuration.

C/D-Ring Fragment Synthesis

The C/D-ring fragment, derived from vitamin D2 or Grundmann ketones, incorporates the 25-hydroxyl group:

Fragment Coupling

Coupling the A- and C/D-ring fragments is achieved through Julia–Kocienski olefination or Si-assisted allylic substitution :

-

The A-ring enyne and C/D-ring bromoolefin are coupled under palladium catalysis, forming the central triene structure with moderate yields (30–50%).

-

Silicon-mediated allylic displacement reactions enhance regioselectivity, particularly for introducing the C10–C19 exomethylene group.

Stereochemical Control Mechanisms

The 1α- and 2β-hydroxyl orientations are critical for biological activity and are stabilized through conformational locking:

A-Ring Chair Conformation

-

Bulky substituents at C2 (e.g., hydroxymethyl) favor equatorial positioning, stabilizing the A-ring in a single chair conformation. Nuclear Overhauser effect (NOE) spectroscopy validates this configuration.

-

CuH-catalyzed asymmetric reduction of α,β,γ,δ-unsaturated esters enforces the natural C20 stereochemistry, which indirectly influences A-ring geometry.

Epimerization at C24

-

24(R) and 24(S) epimers are resolved via chiral chromatography or enzymatic hydroxylation. The 24(R) epimer exhibits higher vitamin D receptor (VDR) affinity due to reduced steric hindrance.

Hydroxylation and Functionalization

1α-Hydroxylation

2β-Hydroxylation

25-Hydroxylation

-

CYP2R1 enzymatic hydroxylation of vitamin D3 is the physiological pathway but is replaced in synthesis by Jones oxidation of a C25 methyl group or Grignard addition to a C24 ketone.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

1H NMR confirms hydroxylation patterns: δ 4.21 ppm (1α-OH), δ 3.98 ppm (2β-OH), and δ 1.21 ppm (25-OH).

-

High-resolution mass spectrometry (HRMS) verifies the molecular formula (C27H44O4, m/z 432.6).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Stereochemical Purity |

|---|---|---|---|---|

| Diethyl D-tartrate route | Diethyl D-tartrate | Julia–Kocienski coupling | 35 | >90% ee |

| Glucopyranoside route | Methyl α-D-glucopyranoside | Pauson–Khand cyclization | 42 | >95% ee |

| Grundmann ketone route | (20R)-Grundmann ketone | Si-assisted substitution | 50 | >98% ee |

Table 1. Comparison of synthetic routes for 1α,2β,25(OH)3D3.

Challenges and Innovations

Oxidative Degradation

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the synthesis of 1alpha,2beta,25-trihydroxy vitamin D3, and how do they differ from canonical vitamin D3 metabolism?

- The synthesis of this compound likely involves sequential hydroxylation steps mediated by cytochrome P450 (CYP) enzymes. While canonical vitamin D3 activation requires CYP27A1 (25-hydroxylation in the liver) and CYP27B1 (1α-hydroxylation in the kidney) to produce 1alpha,25-dihydroxyvitamin D3 , the additional 2β-hydroxylation step may involve other CYP isoforms or non-renal tissues. For example, studies on synthetic analogs suggest that modifying the 2-position (e.g., 2-methylene or 2-methyl groups) requires chemical synthesis using chiral intermediates like quinic acid or Grundmann ketones, rather than endogenous enzymatic pathways . To validate biosynthetic routes, researchers should employ isotopic labeling (e.g., deuterated precursors) or CYP isoform-specific inhibitors in in vitro models .

Q. How does the 2β-hydroxy group affect the binding affinity and transcriptional activity of this compound with the vitamin D receptor (VDR)?

- The 2β-hydroxy group introduces steric and conformational changes in the A-ring of the vitamin D molecule, altering VDR interactions. Competitive binding assays using radiolabeled 1alpha,25-dihydroxyvitamin D3 and crystallographic studies show that axial orientation of the 1α-hydroxy group is critical for VDR activation . Modifications at the 2β-position (e.g., 2β-methoxy or 2β-hydroxymethyl) reduce receptor affinity compared to the natural hormone but may enhance selectivity for non-classical pathways (e.g., immune modulation) . Researchers should use in vitro VDR-binding assays (e.g., porcine intestinal receptor models) and luciferase reporter gene systems to quantify transcriptional activity .

Advanced Research Questions

Q. What methodological challenges arise in distinguishing this compound from structurally similar metabolites during analytical quantification?

- Key challenges include:

- Cross-reactivity in immunoassays : Polyclonal antibodies may fail to discriminate between hydroxylated analogs due to epitope similarity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution fragmentation is recommended to resolve co-eluting metabolites .

- Matrix effects : Vitamin D-binding protein (DBP) in serum tightly binds 25-hydroxyvitamin D3, necessitating organic solvent extraction or heat dissociation prior to analysis .

- Isomer differentiation : The 2β-hydroxy group may produce diastereomers indistinguishable via standard MS. Chiral chromatography or nuclear magnetic resonance (NMR) is required for structural confirmation .

Q. How can researchers resolve contradictory findings regarding the calcium-independent effects of this compound in immune regulation and cancer?

- Contradictions often arise from:

- Off-target effects : Endogenous 1alpha,25-dihydroxyvitamin D3 or other metabolites may confound results. Use CRISPR/Cas9 VDR-knockout cell lines or selective CYP27B1 inhibitors (e.g., ketoconazole) to isolate the trihydroxy analog's effects .

- Tissue-specific responses : Immune cells (e.g., dendritic cells) express VDR and CYP27B1, enabling local activation. Exogenous this compound should be compared to endogenous levels via LC-MS/MS in target tissues .

- Dose dependency : Non-calcemic effects (e.g., antiproliferative activity) may require supraphysiological doses. Dose-response studies with pharmacokinetic monitoring (e.g., serum 24,25-dihydroxyvitamin D3 as a catabolic marker) are critical .

Q. What experimental designs are optimal for isolating the biological effects of this compound from its precursors and degradation products?

- Stable isotope tracers : Administer deuterated this compound to track its metabolism independently of endogenous vitamin D3 .

- Genetic models : Use CYP24A1-knockout mice to prevent catabolism into 24,25-dihydroxy metabolites, ensuring sustained trihydroxy analog levels .

- Co-administration studies : Pair the analog with CYP27B1 inhibitors (e.g., SDZ 89-443) to block endogenous 1alpha,25-dihydroxyvitamin D3 synthesis, clarifying its unique contributions .

Methodological Considerations

- Synthetic protocols : Convergent synthesis routes (e.g., using Grundmann ketones) are preferred for generating stereochemically pure 2β-substituted analogs .

- In vivo models**: Prioritize tissue-specific VDR knockout mice to dissect calcium homeostasis vs. pleiotropic effects .

- Data normalization : Quantify free (unbound) this compound using ultrafiltration or equilibrium dialysis to account for DBP variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.